Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate
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Overview
Description
Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds that have gained significant attention due to their broad range of biological activities and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate, often involves multi-step reactions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid, such as Ag3PW12O40, to form the quinoline scaffold . Other methods include using molecular iodine as a catalyst in ethanol or combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs green and sustainable methods. These include microwave-assisted synthesis, using recyclable catalysts like NaHSO4·SiO2, and solvent-free reactions. These methods are not only efficient but also environmentally friendly, reducing the use of hazardous chemicals and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various quinoline derivatives with altered functional groups .
Scientific Research Applications
Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline scaffold.
Quinoline N-oxide: An oxidized derivative with distinct chemical properties.
Uniqueness
Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and phenylamino substituents enhance its potential as a versatile intermediate in organic synthesis and its biological efficacy .
Properties
IUPAC Name |
methyl 4-anilino-6-ethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-14-9-10-16-15(11-14)17(12-18(21-16)19(22)23-2)20-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAHWFPSXXPRJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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